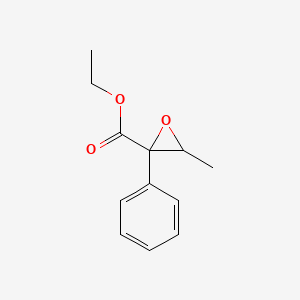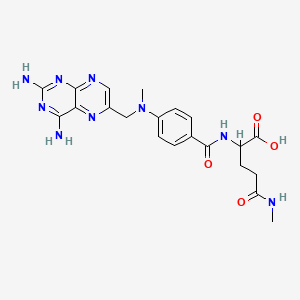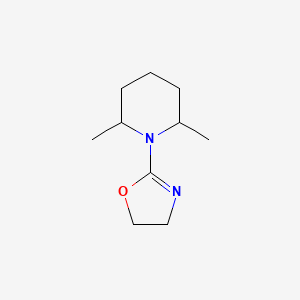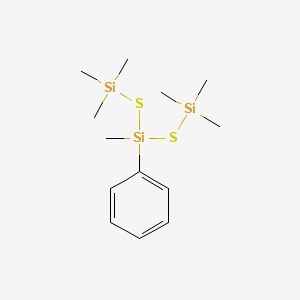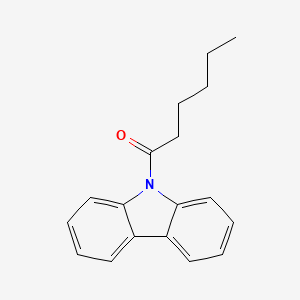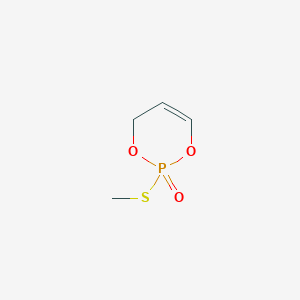
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen and a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one typically involves the reaction of phosphorus trichloride with a suitable alcohol and a thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of phosphorus trichloride with methanol and methyl mercaptan in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and phosphine oxides. These products can be further utilized in various chemical processes and applications .
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific pathways involved may vary depending on the application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one include:
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfanyl)nicotinamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phosphorus, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
66432-52-8 |
|---|---|
Fórmula molecular |
C4H7O3PS |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4H-1,3,2λ5-dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C4H7O3PS/c1-9-8(5)6-3-2-4-7-8/h2-3H,4H2,1H3 |
Clave InChI |
BJWQLZCNQSQPRN-UHFFFAOYSA-N |
SMILES canónico |
CSP1(=O)OCC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



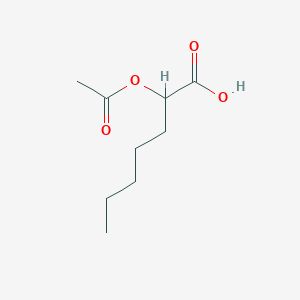
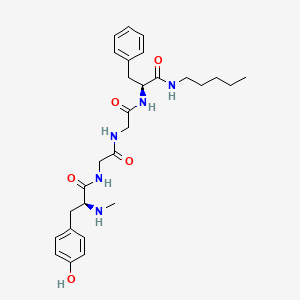
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)


